SC75741

Description

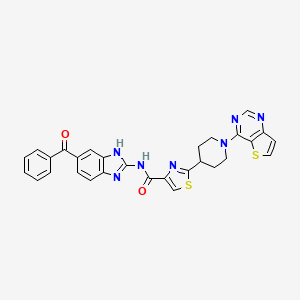

Structure

3D Structure

Properties

IUPAC Name |

N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZVBFMXWNWVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SC75741: An In-Depth Technical Guide to the NF-κB p65 Subunit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC75741 is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, targeting the p65 (RelA) subunit. By impairing the DNA binding of p65, this compound effectively blocks the transcriptional activation of a cascade of pro-inflammatory and pro-survival genes. This targeted mechanism of action has positioned this compound as a valuable tool for investigating the multifaceted roles of the NF-κB pathway in various pathological conditions, including inflammation, autoimmune disorders, and viral infections. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly interfering with the ability of the NF-κB p65 subunit to bind to its consensus DNA sequences in the promoter and enhancer regions of target genes.[1][2][3] This disruption of p65-DNA interaction is the linchpin of its function, leading to a downstream cascade of effects. The inhibition of p65-mediated transcription results in the reduced expression of a wide array of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[1][2][4] Furthermore, this compound has been shown to suppress the expression of pro-apoptotic factors, highlighting its potential role in modulating programmed cell death pathways.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a snapshot of its potency and therapeutic window.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (p65 inhibition) | 200 nM | In vitro | [3] |

| IC90 (HRTV replication) | 1.165 µM | Huh7 cells | [5] |

| IC90 (SFTSV replication) | 2.234 µM | Huh7 cells | [5] |

Table 1: In Vitro Efficacy of this compound

| Route of Administration | Dosage | Animal Model | Outcome | Reference |

| Intravenous (i.v.) | 5 mg/kg/day | Mice (Influenza A) | Significant protection against infection | [6][7] |

| Intraperitoneal (i.p.) | 15 mg/kg/day | Mice (Influenza A) | Efficient protection against infection | [6][7] |

| Intraperitoneal (i.p.) | 7.5 mg/kg (twice daily) | Mice (Influenza A) | Efficient protection against infection | [6][7] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NF-κB p65 DNA Binding Assay (Microwell-Based)

This assay quantitatively measures the ability of the NF-κB p65 subunit to bind to its specific DNA consensus sequence and assesses the inhibitory potential of compounds like this compound.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated double-stranded DNA (dsDNA) oligonucleotide containing the NF-κB consensus sequence (5'-GGGACTTTCC-3')

-

Recombinant human NF-κB p65 protein

-

Primary antibody specific for NF-κB p65

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Binding buffer

-

Plate reader

Procedure:

-

Plate Preparation: Wash the streptavidin-coated 96-well plates three times with wash buffer.

-

Oligonucleotide Immobilization: Add the biotinylated dsDNA probe to the wells and incubate for 1-2 hours at room temperature to allow for binding to the streptavidin.

-

Washing: Wash the plates three times with wash buffer to remove any unbound probe.

-

Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells.

-

Protein Binding: Add the recombinant NF-κB p65 protein to the wells and incubate for 1-2 hours at room temperature to allow for DNA binding.

-

Washing: Wash the plates three times with wash buffer.

-

Primary Antibody Incubation: Add the primary antibody against NF-κB p65 to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plates three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plates five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of p65 bound to the DNA.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay is used to determine the cytotoxicity of this compound by measuring the metabolic activity of viable cells.

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., A549, Huh7)

-

Complete cell culture medium

-

This compound

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include wells with untreated cells as a positive control for viability and wells with media only as a blank.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the metabolically active cells to convert the WST-1 reagent into a colored formazan product.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

Plaque Assay for Antiviral Activity

This assay is used to determine the inhibitory effect of this compound on viral replication by quantifying the reduction in viral plaque formation.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates

-

Virus stock of known titer

-

Serum-free medium

-

This compound

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Ensure the host cell monolayer is confluent on the day of infection.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

-

Infection: Remove the culture medium from the cells and infect the monolayers with the virus dilutions for 1 hour at 37°C, allowing the virus to adsorb to the cells.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Overlay: Overlay the cell monolayers with an agarose or Avicel-containing medium with or without various concentrations of this compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

Fixation and Staining: Fix the cells with a solution such as 4% formaldehyde and then stain with crystal violet. The crystal violet will stain the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.

-

Plaque Counting: Count the number of plaques in each well and calculate the viral titer (plaque-forming units per milliliter, PFU/mL).

-

Data Analysis: Determine the percentage of plaque reduction in the this compound-treated wells compared to the untreated control wells to calculate the EC50 (50% effective concentration).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway and experimental workflows associated with this compound.

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the NF-κB p65 DNA Binding Assay.

Caption: Workflow for Antiviral Activity Testing using a Plaque Assay.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 6. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Double-Edged Sword: Unraveling the Role of NF-κB in Viral Replication

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the intricate and often paradoxical role of the Nuclear Factor-kappa B (NF-κB) signaling pathway in viral replication. This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, provides a detailed examination of how viruses both exploit and are hindered by this central regulator of the host immune response. The guide offers a wealth of information, including detailed experimental protocols, quantitative data summaries, and meticulously crafted diagrams of key signaling pathways, to accelerate research and development of novel antiviral therapies.

The transcription factor NF-κB is a cornerstone of the innate immune system, orchestrating the expression of a vast array of genes involved in inflammation and antiviral defense.[1][2][3] Upon viral infection, host cells activate NF-κB to trigger an immune response aimed at clearing the pathogen.[1][4] However, numerous viruses have evolved sophisticated strategies to manipulate the NF-κB pathway to their own advantage, often using it to enhance their own replication and spread.[1][2][5][6] This guide delves into this complex interplay, providing a critical resource for understanding the molecular mechanisms that govern virus-host interactions.

The NF-κB Signaling Cascade: A Viral Playground

The activation of NF-κB is a tightly regulated process. In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA), are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Viral infection, detected by pattern recognition receptors (PRRs), initiates a signaling cascade that converges on the IκB kinase (IKK) complex.[1][3][7] The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[3][7][8] This liberates the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[1][3]

Viruses have developed diverse mechanisms to manipulate this pathway at multiple levels. Some viral proteins can directly interact with and activate components of the IKK complex, leading to constitutive NF-κB activation.[5][7] For instance, the Tax protein of Human T-cell leukemia virus (HTLV) directly associates with IKKγ, a crucial step in viral-mediated oncogenesis.[1][5] Other viruses, like Epstein-Barr virus (EBV) with its Latent Membrane Protein 1 (LMP1), mimic host receptor signaling to activate the IKK complex through interactions with TRAF and TRADD adapter proteins.[3][5]

Conversely, some viruses have evolved to inhibit NF-κB signaling to evade the host immune response. The B14 protein from Vaccinia virus, for example, binds directly to IKKβ, preventing its phosphorylation and subsequent activation.[7]

This guide provides detailed diagrams generated using the DOT language to visualize these complex signaling pathways, offering a clear and concise understanding of the molecular interactions at play.

References

- 1. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on viral manipulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. pnas.org [pnas.org]

- 5. JCI - Hostile takeovers: viral appropriation of the NF-kB pathway [jci.org]

- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 7. The role of the IKK complex in viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

SC75741 in Osteoarthritis Research: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. A key signaling pathway implicated in the inflammatory and catabolic processes of OA is the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a comprehensive technical overview of SC75741, a potent small-molecule inhibitor of NF-κB, and its emerging role as a potential disease-modifying drug for osteoarthritis. This compound acts by impairing the DNA binding of the p65 subunit of NF-κB, thereby blocking the transcription of downstream inflammatory and catabolic genes.[1][2] Preclinical research demonstrates that this compound can mitigate chondrocyte degradation, suppress inflammation, and promote a chondroprotective environment, primarily by modulating the NF-κB/miR-21/GDF-5/SOX5 signaling axis.[3][4] This guide synthesizes the current data, details key experimental protocols, and visualizes the molecular pathways and workflows relevant to the study of this compound in an OA context.

Core Mechanism of Action of this compound

This compound is a potent and specific inhibitor of the NF-κB signaling pathway. Its primary mechanism involves the direct interference with the p65 (RelA) subunit.

-

Specificity: Targets the p65 subunit, a key component of the canonical NF-κB pathway.

-

Potency: Exhibits a half-maximal inhibitory concentration (IC50) of approximately 200 nM for p65.[2][5]

By preventing p65 from binding to DNA, this compound effectively blocks the transcription of a wide array of pro-inflammatory and catabolic genes, including cytokines, chemokines, and matrix-degrading enzymes that are pivotal in OA pathogenesis.[1][3]

Role in Osteoarthritis Pathophysiology

Research has elucidated a specific pathway through which this compound exerts its therapeutic effects in the context of OA, primarily involving the interplay between activated synovial fibroblasts and chondrocytes.[3][4]

In the OA joint, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) stimulate synovial fibroblasts, transforming them into activated fibroblasts (AF). These AFs, in turn, create a catabolic microenvironment that damages chondrocytes. This compound intervenes by disrupting this cycle.[3][6]

The core signaling cascade identified is: NF-κB → miR-21 (Upregulation) → GDF-5/SOX5 (Downregulation) → Chondrocyte Degradation

This compound treatment inhibits NF-κB, which leads to the suppression of miR-21 expression.[3][4] This relieves the inhibitory effect of miR-21 on its targets, including Growth Differentiation Factor 5 (GDF-5) and SRY-Box Transcription Factor 5 (SOX5), which are crucial for chondrogenesis and cartilage matrix maintenance.[3][7] The restoration of GDF-5 and SOX5 signaling helps protect chondrocytes from apoptosis and promotes the synthesis of extracellular matrix components like Type IV Collagen (COL4A1) and Aggrecan (ACAN).[3][5]

Signaling Pathway Visualizations

The following diagrams illustrate the pathological cascade in OA and the point of intervention for this compound.

Caption: Pathological signaling cascade in osteoarthritis.

Caption: Therapeutic intervention of this compound on the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line / System | Treatment | Result | Reference |

|---|---|---|---|---|

| NF-κB Inhibition | - | This compound | IC50 = 200 nM (for p65) | [2][5] |

| Osteoclastogenesis | Co-culture of AF and RAW264.7 macrophages | 2 µM this compound (overnight) | 5.3-fold reduction in TRAP+ cells | [5] |

| Gene Expression | Activated Chondrocytes (AC) | This compound | ↓ NFκB, TNF-α, IL-6, miR-21 | [3][8] |

| Gene Expression | Activated Chondrocytes (AC) | This compound | ↑ GDF-5, SOX5, TGF-β1, BMPR2, COL4A1 | [3][8] |

| Osteoclast Markers | Activated Fibroblasts (AF) | this compound | ↓ MMP9, RANKL, TRAP |[5] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Articular Destruction | Papain-induced OA in rats | This compound | Significantly reduced destruction of the articular joint | [3][9] |

| Inflammatory Markers | Papain-induced OA in rats | This compound | ↓ NFκB, TNF-α, IL-6, miR-21 | [3] |

| Chondrogenic Markers | Papain-induced OA in rats | This compound | ↑ GDF-5, SOX5, TGF-β1, BMPR2, COL4A1 | [3] |

| Chondroclast Markers | Papain-induced OA in rats | this compound | ↓ TRAP, RANKL in joint cartilage |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro: Activated Fibroblast-Chondrocyte Co-Culture Model

This model simulates the inflammatory crosstalk within an OA joint.[9]

-

Cell Lines:

-

Human synovial sarcoma cell line (SW982) to model synovial fibroblasts.

-

Human chondrocyte cell lines (e.g., C28/I2, C20A4).

-

-

Activation of Fibroblasts (AF):

-

Culture SW982 cells to ~80% confluency.

-

Stimulate with recombinant human IL-1β (10 ng/mL) in serum-free medium for 24 hours. Successful activation can be confirmed by increased expression of α-SMA.[5]

-

-

Transwell Co-Culture:

-

Seed the IL-1β-stimulated SW982 cells (AF) in the upper chamber of a 6-well Transwell plate (0.4 µm pore size).

-

Seed chondrocytes (C28/I2 or C20A4) in the lower chamber.

-

Co-culture the cells for 48 hours. This allows for paracrine signaling without direct cell-to-cell contact.

-

-

This compound Treatment:

-

The compound can be added to the co-culture medium at desired concentrations (e.g., 2 µM) for a specified duration (e.g., 24-48 hours).

-

-

Analysis:

-

Harvest chondrocytes from the lower chamber by trypsinization for subsequent analysis via qRT-PCR, Western blot, or apoptosis assays.

-

In Vivo: Papain-Induced Osteoarthritis Rat Model

This is a chemically-induced model of OA that mimics cartilage degradation.[3][4][10]

-

Model Induction:

-

Animals: Wistar rats (male or female, as specified in the study).[3]

-

Reagents: Prepare a 4% (w/v) papain solution with 0.03 M L-cysteine (as an activator) in sterile distilled water.[10]

-

Injection: Under anesthesia, administer an intra-articular injection of the papain solution (e.g., 0.2 mL) into the right knee joint cavity.[4] Repeat the injection on days 4 and 7 to ensure significant cartilage damage.[4][10] The contralateral left knee can serve as a control.

-

-

Treatment Protocol:

-

Following the final papain injection, begin administration of this compound or vehicle control. Dosing can be performed via oral gavage or intraperitoneal injection daily for a period of several weeks.

-

-

Endpoint Analysis:

-

Collect knee joints for histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage integrity and Mankin score.

-

Collect blood plasma to measure systemic biomarkers (e.g., miR-21 via qRT-PCR).[3]

-

Perform immunohistochemistry on joint sections to analyze the expression of key proteins (e.g., NF-κB, TNF-α, GDF-5, SOX5, TRAP).[3][9]

Experimental Workflow Visualization

Caption: High-level workflow for in vitro and in vivo studies.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for osteoarthritis by directly targeting the NF-κB inflammatory signaling pathway. Preclinical data strongly support its role in protecting chondrocytes and mitigating the catabolic environment of the OA joint. Its mechanism, centered on the NF-κB/miR-21/GDF-5/SOX5 axis, offers a clear rationale for its disease-modifying potential.

Future research should focus on:

-

Pharmacokinetics and Safety: Establishing a comprehensive safety and toxicology profile for this compound.

-

Delivery Methods: Investigating intra-articular delivery systems to maximize local efficacy and minimize potential systemic side effects.

-

Combination Therapies: Exploring the synergistic effects of this compound with other agents, such as growth factors or hyaluronic acid.

-

Clinical Translation: Designing and initiating early-phase clinical trials to assess the safety and efficacy of this compound in human OA patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted therapy for knee osteoarthritis: From basic to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Non-weight-bearing exercise attenuates papain-induced knee osteoarthritis in rats via the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel NFκB Inhibitor this compound Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel NFκB Inhibitor this compound Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-osteoarthritic activity of Vigna mungo in papain induced osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]

SC75741: A Technical Guide to its Impact on Pro-Apoptotic Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC75741 is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes including inflammation, immunity, and cell survival. By targeting the IκB kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its transcriptional activity. This mechanism of action has significant implications for the expression of NF-κB target genes, including a range of pro- and anti-apoptotic factors. This technical guide provides an in-depth analysis of the effects of this compound on pro-apoptotic signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a ubiquitously expressed transcription factor that plays a pivotal role in the cellular response to a variety of stimuli, including cytokines, growth factors, and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter and enhancer regions of target genes, regulating their transcription.

This compound specifically targets the IKKβ subunit of the IKK complex, preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex, effectively trapping the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation and transcriptional activity. The IC50 for p65 inhibition by this compound has been reported to be 200 nM.

Impact on Pro-Apoptotic Signaling Pathways

The NF-κB pathway is a key regulator of apoptosis, often promoting cell survival by upregulating the expression of anti-apoptotic proteins. By inhibiting NF-κB, this compound can sensitize cells to apoptotic stimuli. The primary mechanism by which this compound influences apoptosis is through the downregulation of NF-κB-dependent pro-survival genes, which in turn allows pro-apoptotic factors to dominate and initiate the apoptotic cascade. This ultimately leads to the activation of caspases, the key executioners of apoptosis.

dot

Caption: this compound inhibits the IKK complex, preventing NF-κB activation and subsequent apoptosis.

Quantitative Effects on Pro-Apoptotic Factors

While the qualitative effects of this compound on apoptosis are established, specific quantitative data on its dose-dependent impact on individual pro-apoptotic proteins like Bax and Bak are not extensively available in the public literature. However, studies have demonstrated a clear inhibition of caspase activation.

Table 1: Effect of this compound on Caspase Activity

| Target | Cell Line | Treatment Conditions | Observed Effect | Citation |

| Cleaved Caspase-3 | MDCK | 5 µM this compound, 24h post-H7N7 influenza virus infection | Strong inhibition of virus-induced cleavage of caspase-3 | [1] |

| Cleaved PARP | MDCK | 5 µM this compound, 24h post-H7N7 influenza virus infection | Strong inhibition of virus-induced cleavage of PARP (a caspase-3 substrate) | [1] |

| Caspase-3/7 Activity | - | - | Data not available | - |

| Bax Expression | - | - | Data not available | - |

| Bak Expression | - | - | Data not available | - |

Note: The lack of quantitative data for Bax, Bak, and caspase-3/7 activity highlights an area for future research.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on pro-apoptotic factors.

Western Blot Analysis for Pro-Apoptotic Proteins

This protocol is designed to detect the expression levels of pro-apoptotic proteins such as Bax, Bak, and cleaved caspase-3.

Materials:

-

Cell Line: A549 (human lung carcinoma) or other relevant cell line.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-Bax, rabbit anti-Bak, rabbit anti-cleaved caspase-3, mouse anti-β-actin (loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

dot

References

A Comprehensive Review of SC75741: An NF-κB Inhibitor with Potent Antiviral and Anti-inflammatory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SC75741 has emerged as a significant small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, demonstrating considerable potential in various therapeutic areas, particularly as a broad-spectrum antiviral and an anti-inflammatory agent. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways and workflows.

Core Mechanism of Action

This compound functions as a potent and efficient inhibitor of the NF-κB signaling pathway.[1] Its primary mechanism involves impairing the DNA binding of the p65 subunit of the NF-κB complex.[1][2][3][4] This inhibition leads to a cascade of downstream effects, including the reduced expression of a variety of pro-inflammatory cytokines, chemokines, and pro-apoptotic factors.[1][2][3][4] By suppressing the NF-κB pathway, this compound can modulate the host's inflammatory response and inhibit the replication of viruses that rely on this pathway for their propagation.[3][4]

Key Applications of this compound

The primary application of this compound explored in the literature is its potent antiviral activity, particularly against influenza viruses. It has been shown to efficiently block the replication of various influenza virus strains, including highly pathogenic avian H5N1 and H7N7 subtypes.[2][5][6] A key advantage of this compound is its high barrier for the development of viral resistance, as it targets a host cellular pathway rather than a viral component.[2][3][4]

Beyond influenza viruses, this compound has demonstrated efficacy against emerging tick-borne bandaviruses, such as Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Heartland Virus (HRTV).[7][8] Its ability to reduce viral RNA synthesis in these viruses highlights its potential as a broad-spectrum antiviral agent.[7]

In addition to its antiviral properties, this compound has been investigated for its anti-inflammatory effects in the context of osteoarthritis.[9] Studies have shown that it can mitigate chondrocyte degradation and prevent the transformation of activated fibroblasts by modulating specific microRNAs and signaling pathways involved in the disease's progression.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Virus/Condition | Reference |

| IC50 (p65) | 200 nM | - | NF-κB inhibition | [1] |

| IC50 | 113 ng/ml | - | NF-κB activity | [10] |

| EC50 | 0.3 ng/ml | A549 | Influenza A/Regensburg/D6/09 (H1N1) | [10] |

| CC50 | > 56.7 µg/ml | A549 | - | [10] |

| IC90 (HRTV) | 1.165 µM | Huh7 | Heartland Virus | [7] |

| IC90 (SFTSV) | 2.234 µM | Huh7 | Severe Fever with Thrombocytopenia Syndrome Virus | [7] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Administration Route | Dosage | Mouse Strain | Virus | Outcome | Reference | |---|---|---|---|---| | Intravenous | 5 mg/kg/day | C57BL/6 | Influenza A (H7N7, H5N1) | Significant protection against lethal infection |[5][6][10] | | Intraperitoneal | 15 mg/kg/day | C57BL/6 | Influenza A (H5N1) | Significant protection against lethal infection |[5][6][10] | | Intraperitoneal | 7.5 mg/kg/twice a day | C57BL/6 | Influenza A (H5N1) | Significant protection against lethal infection |[5][6][10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

1. Determination of In Vitro Antiviral Efficacy (Plaque Assay)

-

Cell Culture: A549 cells are seeded in 6-well plates and grown to confluence.

-

Infection: Cells are infected with influenza A virus (e.g., A/Regensburg/D6/09 H1N1) at a low multiplicity of infection (MOI) of 0.001.

-

Treatment: Following infection, cells are treated with varying concentrations of this compound (ranging from 0 to 100 µM).

-

Incubation: The treated and infected cells are incubated for 24 hours.

-

Plaque Assay: The supernatant containing progeny virus is collected, and virus titers are determined by standard plaque assay on a suitable cell line (e.g., MDCK cells). The EC50 value is calculated from the dose-response curve.[10]

2. Cytotoxicity Assay (WST-1 Assay)

-

Cell Culture: A549 cells are seeded in 96-well plates.

-

Treatment: Cells are incubated with a range of this compound concentrations (0-100 µM) for 24 hours.

-

WST-1 Assay: Cell viability is measured using the WST-1 assay according to the manufacturer's instructions. The CC50 value, the concentration at which 50% of cell viability is lost, is then determined.[10]

3. In Vivo Antiviral Efficacy in Mice

-

Animal Model: C57BL/6 mice are used for the infection studies.

-

Infection: Mice are infected intranasally with a lethal dose of highly pathogenic influenza A virus (e.g., H7N7 or H5N1).

-

Treatment: this compound is administered either intravenously (e.g., 5 mg/kg/day) or intraperitoneally (e.g., 15 mg/kg/day or 7.5 mg/kg twice daily). Treatment can be initiated prior to or post-infection.

-

Monitoring: Mice are monitored daily for survival, body weight loss, and clinical signs of illness for a specified period (e.g., 14 days).

-

Data Analysis: Survival curves are generated, and statistical analysis is performed to determine the significance of the protective effect of this compound compared to a placebo group.[6][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in Inhibiting Influenza Virus Replication

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. immune-system-research.com [immune-system-research.com]

- 6. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel NFκB Inhibitor this compound Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SC75741: An NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of SC75741, a potent inhibitor of the NF-κB signaling pathway. The information is intended to guide researchers in designing and executing preclinical studies involving intraperitoneal administration of this compound.

Introduction

This compound is a small molecule inhibitor that targets the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to effectively block the propagation of various viruses, including influenza A virus, by impairing the DNA binding of the NF-κB subunit p65 (RelA)[1]. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, suggesting its potential therapeutic use in diseases characterized by excessive inflammation[1]. This document outlines the intraperitoneal injection protocol for this compound in murine models, along with relevant experimental methodologies and supporting data.

Data Presentation

In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Species/Cell Line | Context | Reference |

| In Vitro IC₅₀ (NF-κB inhibition) | 200 nM | - | Inhibition of p65 DNA binding | [2] |

| In Vivo Dosage (Intraperitoneal) | 15 mg/kg/day or 7.5 mg/kg twice daily | Mouse | Antiviral efficacy against influenza A virus | [3] |

| Treatment Duration | 7 consecutive days | Mouse | Influenza A virus infection model | [3] |

| In Vivo Efficacy | Significant protection | Mouse | Against highly pathogenic avian influenza A (H5N1, H7N7) | [3] |

| In Vivo Efficacy | Reduced viral replication | Mouse | Lungs of H5N1-infected mice | [1] |

| In Vivo Efficacy | Reduced IL-6 and IP-10 expression | Mouse | Lungs of H5N1-infected mice | [1] |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a 1.5 mg/mL stock solution of this compound in a vehicle suitable for intraperitoneal injection in mice. This concentration is suitable for a 15 mg/kg dose in a 25g mouse with an injection volume of 250 µL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Cremophor® EL

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile, conical microcentrifuge tubes

-

Sterile syringes and needles (25-27 gauge)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation (10% DMSO, 30% Cremophor EL, 60% PBS):

-

In a sterile conical tube, combine 1 part sterile DMSO and 3 parts Cremophor® EL.

-

Vortex thoroughly until the solution is homogeneous.

-

Add 6 parts sterile PBS to the DMSO/Cremophor® EL mixture.

-

Vortex again until the solution is a clear, uniform emulsion. Note: It is crucial to add the PBS last and to mix thoroughly to prevent precipitation.

-

-

Dissolving this compound:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 1.5 mg/mL).

-

Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

-

If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

-

Visually inspect the solution to ensure there are no particulates before injection. The final solution should be clear.

-

Intraperitoneal Injection Protocol in Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.

Materials:

-

Prepared this compound injection solution

-

Mouse restraint device (optional)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% Ethanol

-

Gauze pads

Procedure:

-

Animal Handling and Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

-

-

Injection:

-

Swab the injection site with a gauze pad soaked in 70% ethanol.

-

Insert the needle at a 15-20 degree angle with the bevel facing up.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.

-

Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

-

In Vivo Influenza Virus Infection Model

This protocol provides a general framework for an influenza virus infection study in mice to evaluate the efficacy of this compound.

Materials:

-

Influenza A virus stock of known titer

-

Anesthetic (e.g., isoflurane)

-

Pipettors and sterile, filtered pipette tips

-

C57BL/6 mice (or other appropriate strain)

Procedure:

-

Acclimatization:

-

Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

-

Infection:

-

Anesthetize the mice using isoflurane or another appropriate anesthetic.

-

Intranasally inoculate the mice with a sublethal or lethal dose of influenza A virus in a small volume (e.g., 20-50 µL).

-

-

This compound Treatment:

-

Administer this compound or the vehicle control via intraperitoneal injection according to the dosing regimen (e.g., 15 mg/kg/day for 7 days), starting at a predetermined time point relative to the infection (e.g., 1 hour post-infection).

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for weight loss, clinical signs of illness, and mortality.

-

At specified time points, euthanize a subset of mice and collect lung tissue for analysis of viral load (by plaque assay or qRT-PCR) and cytokine/chemokine expression (by ELISA or qRT-PCR).

-

NF-κB p65 DNA Binding Assay

This protocol describes the use of a commercially available ELISA-based kit to measure the DNA binding activity of the NF-κB p65 subunit in nuclear extracts from cells or tissues.

Materials:

-

NF-κB p65 Transcription Factor Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)

-

Nuclear extraction buffer

-

Cultured cells or tissue samples

-

Microplate reader

Procedure:

-

Nuclear Extract Preparation:

-

Prepare nuclear extracts from treated and untreated cells or tissues according to the manufacturer's instructions for the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

-

Assay Performance:

-

Follow the protocol provided with the NF-κB p65 Transcription Factor Assay Kit. Typically, this involves:

-

Adding nuclear extracts to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubating to allow p65 to bind to the DNA.

-

Washing away unbound proteins.

-

Adding a primary antibody specific for the p65 subunit.

-

Adding a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Adding a chromogenic substrate and measuring the absorbance at 450 nm.

-

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of p65 bound to the DNA. Compare the absorbance values of treated samples to untreated controls to determine the effect of this compound on NF-κB activation.

-

Visualizations

Caption: Experimental workflow for the preparation and intraperitoneal injection of this compound.

References

- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing SC75741 in an NF-κB Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in various diseases, such as cancer, inflammatory disorders, and viral infections. Consequently, the development of specific inhibitors targeting this pathway is of significant interest in drug discovery. SC75741 is a potent inhibitor of NF-κB that functions by impairing the DNA binding of the p65 subunit.[1][2] This application note provides a detailed protocol for utilizing this compound in a firefly luciferase-based NF-κB reporter assay to assess its inhibitory activity.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway by directly targeting the p65/RelA subunit. It has been shown to impair the DNA binding of p65, thereby preventing the transcription of NF-κB target genes.[1][2] This mechanism of action makes this compound a valuable tool for studying the downstream effects of NF-κB inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key values for researchers planning their experiments.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target | Source |

| IC50 | 200 nM | p65 subunit | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 | Assay Method | Source |

| A549 | >100 µM (>56.7 µg/ml) | WST-1 assay | [3] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

References

Application Notes and Protocols: SC75741 for the Treatment of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe fever with thrombocytopenia syndrome (SFTS) is an emerging infectious disease caused by the SFTS virus (SFTSV), a novel phlebovirus in the Phenuiviridae family.[1] With case fatality rates ranging from 6% to 30%, there is an urgent need for effective antiviral therapies.[2][3] Recent research has identified SC75741, an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, as a potent in vitro inhibitor of SFTSV replication.[2][4] These application notes provide a summary of the antiviral activity of this compound against SFTSV, detailed experimental protocols, and an overview of the implicated signaling pathway.

Data Presentation: Antiviral Activity of this compound against SFTSV

The antiviral efficacy of this compound against SFTSV has been evaluated in vitro, demonstrating a significant reduction in viral RNA synthesis and replication.[2][5] The following tables summarize the key quantitative data from these studies, with comparisons to other compounds where available.

Table 1: In Vitro Efficacy of this compound against SFTSV

| Compound | IC50 (μM) | IC90 (μM) | Cell Line | Viral Strain |

| This compound | 0.2337 | 2.1 | Huh7 | YL1 |

| T-705 (Favipiravir) | 2.262 | 20.358 | Huh7 | YL1 |

| LY294002 | 12.72 | >50 | Huh7 | YL1 |

IC50: Half-maximal inhibitory concentration. IC90: 90% inhibitory concentration.[2]

Table 2: Efficacy of this compound in SFTSV Minigenome Systems

| Compound | MG System | IC50 (μM) |

| This compound | hPolI MG | 0.662 |

| This compound | T7-Pol MG | 2.973 |

MG: Minigenome. hPolI: human Polymerase I. T7-Pol: T7 Polymerase.[2]

Signaling Pathway

This compound functions by inhibiting the NF-κB signaling pathway, which is activated during the early stages of SFTSV infection and promotes viral replication.[4][6] By blocking this pathway, this compound effectively reduces viral RNA synthesis and subsequent viral replication.[2][5]

Caption: this compound inhibits SFTSV replication by blocking the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiviral activity of this compound against SFTSV.

In Vitro Antiviral Assay

This protocol is used to determine the dose-dependent inhibitory effect of this compound on SFTSV replication in a susceptible cell line.

Materials:

-

Huh7 cells (or other susceptible cell lines like VeroE6)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SFTSV (e.g., YL1 strain)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Reagents for focus-forming unit (FFU) assay or quantitative RT-PCR (qRT-PCR)

Procedure:

-

Cell Seeding: Seed Huh7 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Viral Infection: The following day, infect the cells with SFTSV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

-

Compound Treatment: After the 1-hour infection period, remove the virus inoculum and add fresh culture medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., T-705).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Titer:

-

Focus-Forming Unit (FFU) Assay: Harvest the cell culture supernatants and perform serial dilutions. Use these dilutions to infect a fresh monolayer of VeroE6 cells. After a suitable incubation period, fix and permeabilize the cells, and then stain for a viral antigen (e.g., SFTSV nucleoprotein) using a specific primary antibody and a labeled secondary antibody. Count the number of foci (infected cell clusters) to determine the viral titer in FFU/mL.

-

Quantitative RT-PCR (qRT-PCR): Extract viral RNA from the cell culture supernatants or infected cells. Perform qRT-PCR using primers and probes specific for an SFTSV gene to quantify the viral RNA copies.

-

-

Data Analysis: Calculate the percent viral titer reduction for each compound concentration compared to the vehicle control. Determine the IC50 and IC90 values using nonlinear regression analysis.

Caption: Workflow for the in vitro antiviral assay of this compound against SFTSV.

SFTSV Minigenome (MG) Assay

This assay provides a BSL-2 compatible method to screen for inhibitors of SFTSV RNA synthesis.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids encoding:

-

SFTSV Nucleoprotein (N)

-

SFTSV RNA-dependent RNA polymerase (L)

-

A minigenome plasmid containing a reporter gene (e.g., Luciferase or GFP) flanked by the SFTSV UTRs, under the control of a human polymerase I (hPolI) or T7 polymerase (T7-Pol) promoter.

-

-

Transfection reagent

-

This compound

-

Reporter gene assay reagents (e.g., Luciferase assay kit)

-

Luminometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate.

-

Transfection: The next day, co-transfect the cells with the N, L, and minigenome plasmids using a suitable transfection reagent.

-

Compound Treatment: Immediately after transfection, add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Reporter Gene Assay: Measure the expression of the reporter gene. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a GFP reporter, visualize and quantify the fluorescence using a fluorescence microscope or plate reader.

-

Data Analysis: Calculate the percent inhibition of reporter gene activity for each compound concentration relative to the vehicle control. Determine the IC50 value using nonlinear regression analysis.

Caption: Workflow for the SFTSV minigenome assay to screen for replication inhibitors.

Conclusion

This compound has demonstrated potent antiviral activity against SFTSV in vitro by inhibiting the NF-κB signaling pathway, which is crucial for viral RNA synthesis and replication. The provided protocols offer standardized methods for further investigation of this compound and other potential inhibitors of SFTSV. These findings highlight this compound as a promising candidate for the development of novel therapeutics against SFTS.

References

- 1. Antiviral activity of lipoxygenase against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antiviral Drugs Against Severe Fever With Thrombocytopenia Syndrome Virus Infection [frontiersin.org]

- 4. Immune escape mechanisms of severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for qPCR Analysis of NF-κB Target Genes Following SC75741 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. SC75741 is a potent and specific inhibitor of NF-κB, which functions by impairing the DNA binding of the p65/RelA subunit, thereby preventing the transcription of NF-κB target genes.[1][2][3] This application note provides a detailed protocol for utilizing quantitative real-time PCR (qPCR) to analyze the expression of key NF-κB target genes in response to this compound treatment.

Principle

The experimental workflow involves treating cultured cells with this compound to inhibit NF-κB activity. Following treatment, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR to quantify the expression levels of specific NF-κB target genes. The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, which normalizes the expression of the target genes to a stable housekeeping gene.

Data Presentation

The following table summarizes the quantitative data on the fold change in expression of key NF-κB target genes involved in inflammation and apoptosis after treatment with this compound.

| Gene Symbol | Gene Name | Function | Fold Change vs. Control |

| IL-6 | Interleukin-6 | Pro-inflammatory cytokine | -3.5 |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -4.2 |

| ICAM1 | Intercellular Adhesion Molecule 1 | Cell adhesion, inflammation | -2.8 |

| CCL2 | Chemokine (C-C motif) ligand 2 | Chemokine, inflammation | -3.1 |

| BCL2L1 | BCL2-like 1 (Bcl-xL) | Anti-apoptotic protein | -2.5 |

| XIAP | X-linked inhibitor of apoptosis | Anti-apoptotic protein | -2.1 |

| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Housekeeping gene | 1.0 (Normalization Control) |

Experimental Protocols

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate a suitable human cell line (e.g., HeLa, A549, or THP-1) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (a typical starting concentration is 5 µM).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For the control group, add medium containing the same concentration of DMSO without the inhibitor.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the inhibition of NF-κB and subsequent changes in target gene expression.

II. RNA Extraction

This protocol is based on a TRIzol-based method for total RNA isolation.[4][5]

-

Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 ml of TRIzol reagent directly to each well of the 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.

-

Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 ml of isopropanol, mix gently by inverting, and incubate at room temperature for 10 minutes.

-

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.

-

Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all the ethanol.

-

RNA Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume (e.g., 20-50 µl) of RNase-free water.

-

Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

III. cDNA Synthesis (Reverse Transcription)

This protocol outlines the synthesis of cDNA from the extracted RNA.

-

Reaction Setup: In a 0.2 ml PCR tube, combine the following:

-

Total RNA: 1 µg

-

Random Hexamers (50 ng/µl): 1 µl

-

dNTP Mix (10 mM): 1 µl

-

RNase-free water: to a final volume of 13 µl

-

-

Denaturation: Gently mix the components, centrifuge briefly, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Reverse Transcription Master Mix: Prepare a master mix containing:

-

5X Reaction Buffer: 4 µl

-

Reverse Transcriptase (e.g., M-MLV): 1 µl

-

RNase Inhibitor: 1 µl

-

-

Combining Reagents: Add 6 µl of the master mix to the denatured RNA mixture.

-

Incubation: Incubate the reaction at 42°C for 60 minutes.

-

Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10 minutes.

-

Storage: The resulting cDNA can be stored at -20°C until use in qPCR.

IV. Quantitative Real-Time PCR (qPCR)

-

qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well qPCR plate. For each sample and target gene, set up the reaction in triplicate. A typical 20 µl reaction includes:

-

2X SYBR Green qPCR Master Mix: 10 µl

-

Forward Primer (10 µM): 0.5 µl

-

Reverse Primer (10 µM): 0.5 µl

-

cDNA template (diluted 1:10): 2 µl

-

Nuclease-free water: 7 µl

-

-

Primer Sequences:

-

IL-6: Forward: 5'-GGTACATCCTCGACGGCATCT-3', Reverse: 5'-GTGCCTCTTTGCTGCTTTCAC-3'[6]

-

TNF-α: Forward: 5'-CTCTTCTGCCTGCTGCACTTTG-3', Reverse: 5'-ATGGGCTACAGGCTTGTCACTC-3'[1]

-

ICAM1: Forward: 5'-AGCGGCTGACGTGTGCAGTAAT-3', Reverse: 5'-TCTGAGACCTCTGGCTTCGTCA-3'[7]

-

BCL2L1 (Bcl-xL): Validated primer pairs are commercially available.

-

GAPDH (Housekeeping): Validated primer pairs are commercially available.

-

-

qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with the following cycling conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.

-

V. Data Analysis (Delta-Delta Ct Method)

-

Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene (GAPDH).

-

ΔCt = Ct(target gene) - Ct(GAPDH)

-

-

Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the ΔCt of the control (untreated) sample.

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

-

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[2][4][8]

Mandatory Visualizations

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for qPCR analysis of NF-κB target genes.

References

- 1. TNF alpha (TNF) Human qPCR Primer Pair (NM_000594) | LabMart Limited [labmartgh.com]

- 2. protocols.io [protocols.io]

- 3. inflathrace.gr [inflathrace.gr]

- 4. RNA isolation and reverse transcription [abcam.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.origene.com [cdn.origene.com]

- 8. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: Western Blot Protocol for Monitoring p65 Phosphorylation and its Inhibition by SC75741

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and immunity. The p65 subunit (also known as RelA) is a key component of the NF-κB complex. Activation of the canonical NF-κB pathway, often initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leads to the phosphorylation of inhibitor of κB (IκB) proteins. This triggers the ubiquitination and subsequent proteasomal degradation of IκB, allowing the p65:p50 heterodimer to translocate to the nucleus.[1] Nuclear p65 is then subject to post-translational modifications, including phosphorylation at various residues, such as Serine 536, which is crucial for its transcriptional activity.[2]

SC75741 is a potent and specific inhibitor of NF-κB, which has been shown to impair the DNA binding of the p65 subunit.[3] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation of p65 at Serine 536 in response to TNF-α stimulation and to assess the inhibitory effect of this compound.

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by the binding of a ligand, such as TNF-α, to its receptor. This leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus, where p65 is phosphorylated, leading to the transcription of target genes. This compound interferes with the DNA binding of p65, thereby inhibiting this transcriptional activation.

References

Troubleshooting & Optimization

SC75741 solubility in DMSO and cell culture media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SC75741 in DMSO and cell culture media, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is reported to be insoluble or only slightly soluble in water and ethanol[1].

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions. Reported solubility values vary slightly between suppliers but are consistently in the millimolar range. For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[2].

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM, 50 mM, or higher). If you encounter solubility issues, you can warm the solution at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period[1][3].

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year[1][3]. The powdered form of the compound is stable for up to three years when stored at -20°C[1].

Q5: Can I dissolve this compound directly in cell culture media?

A5: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its low aqueous solubility[1]. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q6: What is the typical working concentration of this compound in cell culture experiments?

A6: The effective concentration of this compound can vary depending on the cell line and experimental design. However, a common working concentration range reported in the literature is 1-10 µM[2][3]. A frequently used concentration is 5 µM[2][3][4]. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide

Issue 1: My this compound powder is not fully dissolving in DMSO.

-

Solution 1: Gentle Warming: Warm the vial containing the DMSO and this compound mixture in a 37°C water bath for 10-15 minutes[3].

-

Solution 2: Sonication: Place the vial in an ultrasonic bath for a few minutes to aid dissolution[1][3].

-

Solution 3: Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Older or improperly stored DMSO can absorb water, which will reduce the solubility of hydrophobic compounds like this compound[2].

Issue 2: this compound precipitates out of solution when I add it to my cell culture medium.

-

Solution 1: Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. If your stock solution is at 10 mM, a 1:2000 dilution to achieve a 5 µM final concentration will result in a 0.05% DMSO concentration, which is well-tolerated by most cell lines.

-

Solution 2: Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.

-

Solution 3: Mix Thoroughly: When adding the this compound stock solution to the medium, pipette up and down gently or swirl the flask/plate to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.

Data Presentation

This compound Solubility Data

| Solvent | Reported Solubility | Source |

| DMSO | > 10 mM | [3] |

| DMSO | 50 mg/mL (approx. 88.39 mM) | [1] |

| DMSO | 83.33 mg/mL (approx. 147.31 mM) | [2] |

| Water | < 1 mg/mL (insoluble or slightly soluble) | [1] |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Calculation: Determine the required amount of this compound powder and DMSO. The molecular weight of this compound is 565.67 g/mol . To make 1 mL of a 10 mM stock solution, you will need 5.66 mg of this compound.

-

Procedure: a. Weigh out 5.66 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube briefly to mix. d. If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and/or sonicate for a few minutes until the solution is clear. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Application of this compound in a Cell Culture Experiment

-

Cell Seeding: Plate your cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and grow to the desired confluency.

-

Preparation of Working Solution: a. Thaw an aliquot of your this compound DMSO stock solution. b. Pre-warm the required volume of complete cell culture medium to 37°C. c. Dilute the this compound stock solution directly into the pre-warmed medium to achieve the final desired working concentration (e.g., for a 5 µM final concentration from a 10 mM stock, dilute 1:2000). d. Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium. The final DMSO concentration should be consistent across all treatments.

-

Cell Treatment: a. Remove the old medium from the cells. b. Add the medium containing the desired concentration of this compound (or the vehicle control) to the cells. c. Incubate the cells for the desired experimental duration.

Visualizations

Caption: Experimental workflow for preparing and using this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

References

SC75741 stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SC75741, a potent NF-κB inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Stability and Storage Conditions

Proper storage and handling are critical for maintaining the stability and activity of this compound.

Storage of Solid Compound:

| Condition | Duration | Notes |

| -20°C | 3 years | Recommended for long-term storage. |

| Ambient Temperature | Shipping | Shipped with blue ice or at ambient temperature. |

Storage of Stock Solutions:

| Solvent | Storage Temperature | Duration |

| DMSO | -80°C | 1 year[1] |

| DMSO | -20°C | Several months[2] |

Solubility Data

This compound exhibits limited solubility in aqueous solutions and some organic solvents.

| Solvent | Concentration | Method |

| DMSO | ≥ 37.6 mg/mL[2] | Standard dissolution |

| DMSO | 50 mg/mL (88.39 mM)[1] | Sonication is recommended[1] |

| DMSO | 41 mg/mL (72.48 mM)[3] | Use fresh, anhydrous DMSO[3] |

| Ethanol | ≥ 12.56 mg/mL[2] | Requires sonication and warming[2] |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble)[1] | |

| Water | < 1 mg/mL (insoluble or slightly soluble)[1] |

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Difficulty Dissolving this compound

Symptoms:

-

The compound does not fully dissolve in the solvent.

-

Precipitation is observed after dissolution.

Possible Causes:

-

Incorrect solvent used.

-

The concentration is too high for the chosen solvent.

-

The solvent is not of high enough purity (e.g., contains water).

-

Insufficient mixing or temperature.

Solutions:

-

Verify Solvent: Ensure you are using a recommended solvent such as DMSO.[1][2][3]

-

Increase Solubility:

-

Use Fresh Solvent: For DMSO solutions, use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]

-

Check Concentration: Refer to the solubility table above to ensure you are not exceeding the maximum solubility.

Issue 2: Inconsistent Experimental Results

Symptoms:

-

Variable or lower-than-expected activity of this compound.

-

Loss of inhibitory effect over time.

Possible Causes:

-

Improper storage of stock solutions.

-

Degradation of the compound in working solutions.

-

Multiple freeze-thaw cycles of the stock solution.

Solutions:

-

Proper Storage: Store DMSO stock solutions at -20°C for several months or at -80°C for up to a year.[1][2]

-

Fresh Working Solutions: Prepare fresh working solutions for each experiment, especially for in vivo studies.[4]

-

Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the main stock solution into smaller, single-use volumes.

-

Protect from Light: While not explicitly stated in the search results, it is good practice to protect solutions from light to prevent potential photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The most commonly recommended solvent is DMSO.[1][2][3] For in vivo experiments, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% ddH2O has been used.[4] Another formulation for intraperitoneal injection in mice involved dissolving this compound in 10% DMSO, 30% Cremophor EL, and 60% PBS.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO.[3] To achieve higher concentrations, you can warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic bath for a short period.[2]

Q3: Can I store my this compound working solution in cell culture media?

A3: There is no specific data on the stability of this compound in cell culture media. It is generally recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock solution to ensure consistent activity.

Q4: Is this compound stable at room temperature?